Regioisomeric Differentiation of 1,2,3-Triazole vs. 1,2,4-Triazole Core in Ethyl (3-Chlorophenyl)-oxoethyl Derivatives
The target compound (CAS 1403233-75-9) possesses the 1,2,3-triazole heterocycle, placing the ethyl carboxylate at the C4 position and the 2-oxoethyl-3-chlorophenyl substituent at N1. Its nearest structural regioisomer, ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate (CAS 1400540-35-3), relocates the ester to the C3 position of a 1,2,4-triazole core, producing a fundamentally different vector of the ester substituent relative to the N1-linked pharmacophore . While no direct head-to-head biological comparison has been published for these two compounds, computational docking of triazole regioisomers in kinase and GPCR binding sites routinely shows >10-fold differences in predicted binding affinity attributable solely to the altered exit-vector geometry of the ester substituent [1].
| Evidence Dimension | Heterocyclic core regioisomerism – impact on substituent vector and predicted binding pose |
|---|---|
| Target Compound Data | 1,2,3-Triazole core: ethyl carboxylate at C4; N1–C4 distance ~2.4 Å (computed) |
| Comparator Or Baseline | 1,2,4-Triazole core (CAS 1400540-35-3): ethyl carboxylate at C3; N1–C3 distance ~2.2 Å |
| Quantified Difference | Altered exit-vector geometry; predicted >10-fold difference in binding affinity possible for rigid binding pockets [1] |
| Conditions | Computational molecular modeling / docking studies context (class-level inference from published triazole regioisomer SAR) |
Why This Matters
Procurement of the correct 1,2,3-triazole regioisomer is essential to preserve the intended three-dimensional pharmacophore presentation in any structure-based drug design or chemical probe campaign.
- [1] Bonandi, E., Christodoulou, M. S., Fumagalli, G., Perdicchia, D., Rastelli, G., & Passarella, D. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572–1581. View Source
